molecular formula C22H21ClN6S B3411222 2-{4-[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]piperazin-1-yl}-4,6-dimethylpyrimidine CAS No. 903185-95-5

2-{4-[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]piperazin-1-yl}-4,6-dimethylpyrimidine

Cat. No. B3411222
CAS RN: 903185-95-5
M. Wt: 437 g/mol
InChI Key: STLIHIAUHSJICL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thienopyrimidine derivatives, which include compounds similar to the one you’re asking about, are important in medicinal chemistry due to their structural similarity to purines . They have been found to exhibit a wide range of biological activities .


Synthesis Analysis

While specific synthesis methods for your compound were not found, general methods for synthesizing thienopyrimidine derivatives involve reactions with carboxylic anhydrides or acid chlorides .


Molecular Structure Analysis

Thienopyrimidines are six-membered heterocyclic compounds containing two nitrogen atoms . They are integral parts of DNA and RNA and impart diverse pharmacological properties .


Chemical Reactions Analysis

In general, thienopyrimidines can undergo various chemical reactions. For example, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .

Scientific Research Applications

Antimalarial Activity

The compound has shown significant activity against the W2 strain of Plasmodium falciparum, the parasite responsible for malaria . This suggests potential use in the development of new antimalarial drugs.

Anticancer Activity

The compound has been evaluated for in vitro cytotoxicity against two cancer cell lines, human lung (A549) and cervical (HeLa) cells . It demonstrated non-cytotoxicity with significant selectivity indices, indicating potential for cancer treatment.

Antidepressant Properties

Thieno[2,3-d]pyrimidines, a class of compounds to which the given compound belongs, have been found to exhibit antidepressant properties . This suggests potential use in the treatment of depression.

Antibacterial and Antifungal Properties

Thieno[2,3-d]pyrimidines have also been found to exhibit antibacterial and antifungal properties . This suggests potential use in the development of new antibacterial and antifungal drugs.

Anti-inflammatory Properties

Thieno[2,3-d]pyrimidines have been found to exhibit anti-inflammatory properties . This suggests potential use in the treatment of inflammatory conditions.

Antiplatelet and Antihypertensive Properties

Thieno[2,3-d]pyrimidines have been found to exhibit antiplatelet and antihypertensive properties . This suggests potential use in the treatment of cardiovascular diseases.

Herbicidal and Plant Growth Regulatory Properties

Thieno[2,3-d]pyrimidines have been found to exhibit herbicidal and plant growth regulatory properties . This suggests potential use in agriculture.

Neuroprotective Agent

Some 2-pyrazoline compounds and other chalcone derivatives have shown a selective inhibition potential, suggesting that these compounds might act as a neuroprotective agent for activated-acetylcholinesterase-linked neurological disorders like Parkinson’s disease and other age-linked disorders . This suggests potential use in the treatment of neurological disorders.

Mechanism of Action

The mechanism of action of thienopyrimidines is not fully understood, but they have been found to inhibit various enzymes and pathways, contributing to their anticancer effects .

Future Directions

Thienopyrimidines are a rapidly growing area of organic synthesis due to their wide range of biological activity . Future research will likely continue to explore their therapeutic potential and develop new synthesis methods .

properties

IUPAC Name

5-(4-chlorophenyl)-4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]thieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN6S/c1-14-11-15(2)27-22(26-14)29-9-7-28(8-10-29)20-19-18(12-30-21(19)25-13-24-20)16-3-5-17(23)6-4-16/h3-6,11-13H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STLIHIAUHSJICL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C3=C4C(=CSC4=NC=N3)C5=CC=C(C=C5)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Chlorophenyl)-4-(4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl)thieno[2,3-d]pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{4-[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]piperazin-1-yl}-4,6-dimethylpyrimidine
Reactant of Route 2
Reactant of Route 2
2-{4-[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]piperazin-1-yl}-4,6-dimethylpyrimidine
Reactant of Route 3
Reactant of Route 3
2-{4-[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]piperazin-1-yl}-4,6-dimethylpyrimidine
Reactant of Route 4
2-{4-[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]piperazin-1-yl}-4,6-dimethylpyrimidine
Reactant of Route 5
2-{4-[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]piperazin-1-yl}-4,6-dimethylpyrimidine
Reactant of Route 6
Reactant of Route 6
2-{4-[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]piperazin-1-yl}-4,6-dimethylpyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.